molecular formula C11H16FNO B13317417 [(4-Fluoro-2-methylphenyl)methyl](2-methoxyethyl)amine

[(4-Fluoro-2-methylphenyl)methyl](2-methoxyethyl)amine

Cat. No.: B13317417
M. Wt: 197.25 g/mol
InChI Key: LPAYLIRRSDHZLW-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methylphenyl)methylamine is an organic compound that features a fluorinated aromatic ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methylphenyl)methylamine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of (4-Fluoro-2-methylphenyl)methylamine can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of automated systems and real-time monitoring ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(4-Fluoro-2-methylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

(4-Fluoro-2-methylphenyl)methylamine can be compared with other similar compounds, such as:

    (4-Chloro-2-methylphenyl)methylamine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.

    (4-Fluoro-2-methylphenyl)methylamine: Similar structure but with an ethoxy group instead of a methoxy group, affecting its solubility and reactivity.

    (4-Fluoro-2-methylphenyl)methylamine: Similar structure but with a hydroxy group instead of a methoxy group, influencing its hydrogen bonding capacity and reactivity.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

N-[(4-fluoro-2-methylphenyl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C11H16FNO/c1-9-7-11(12)4-3-10(9)8-13-5-6-14-2/h3-4,7,13H,5-6,8H2,1-2H3

InChI Key

LPAYLIRRSDHZLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CNCCOC

Origin of Product

United States

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